Technical Whitepaper: 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol
Technical Whitepaper: 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol
Topic: 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol (CAS 34654-25-6) Content Type: Technical Whitepaper / Application Guide Audience: Researchers, Medicinal Chemists, Process Development Scientists
Strategic Intermediate for TYK2 Inhibition and Heterocyclic Scaffolds
Executive Summary
1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol (CAS 34654-25-6 ) is a high-value heterocyclic intermediate primarily utilized in the synthesis of Janus Kinase (JAK) and Tyrosine Kinase 2 (TYK2) inhibitors. Most notably, it serves as the core scaffold for Deucravacitinib (BMS-986165) , a first-in-class allosteric TYK2 inhibitor approved for the treatment of plaque psoriasis.
This guide provides a comprehensive technical analysis of the compound, focusing on its tautomeric stability, validated synthesis protocols, and critical role in structure-activity relationship (SAR) campaigns for autoimmune therapeutics.
Chemical Identity & Tautomeric Equilibrium
While commercially listed as the "2-ol" tautomer, the compound predominantly exists in the 2-one form (cyclic urea) in both solid state and solution (DMSO/Chloroform). This distinction is critical for retrosynthetic planning and spectral assignment.
| Property | Specification |
| CAS Number | 34654-25-6 |
| IUPAC Name | 1-Isopropyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one |
| Molecular Formula | C₉H₁₁N₃O |
| Molecular Weight | 177.21 g/mol |
| Appearance | Off-white to pale brown solid |
| Solubility | Soluble in DMSO, MeOH, DCM; Sparingly soluble in Water |
| pKa | ~9.5 (NH acidity), ~5.2 (Pyridine nitrogen basicity) |
Tautomeric Visualization
The equilibrium heavily favors the keto-form (II) due to the stability of the amide-like resonance within the imidazole ring.
Figure 1: The tautomeric shift from the 2-hydroxy pyridine (enol) to the 2-oxo (keto) species.
Synthesis & Manufacturing Protocol
The synthesis of CAS 34654-25-6 requires a regioselective approach to ensure the isopropyl group is installed at the correct nitrogen (N1 relative to the imidazole core, derived from the 4-position of the pyridine precursor).
Mechanistic Pathway
The most robust route utilizes 4-chloro-3-nitropyridine as the starting material. The reaction proceeds via nucleophilic aromatic substitution (SNAr), followed by nitro reduction and carbonyl cyclization.
Figure 2: Step-wise synthesis pathway from chloronitropyridine to the target imidazopyridine core.
Detailed Experimental Protocol
Note: This protocol is adapted from optimized procedures for Deucravacitinib intermediates (Wrobleski et al., 2019).
Step 1: Nucleophilic Displacement (SNAr)
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Reagents: 4-Chloro-3-nitropyridine (1.0 eq), Isopropylamine (1.2 eq), Triethylamine (1.5 eq).
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Solvent: THF or Ethanol (Anhydrous).
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Procedure: Dissolve 4-chloro-3-nitropyridine in THF at 0°C. Add triethylamine followed by the slow addition of isopropylamine to control exotherm. Warm to room temperature (RT) and stir for 4 hours.
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Self-Validation: Monitor by TLC (Hexane:EtOAc 1:1). The starting material (Rf ~0.7) disappears, replaced by a bright yellow spot (Rf ~0.5) corresponding to the nitramine.
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Workup: Concentrate, partition between water/EtOAc. The product, 4-(isopropylamino)-3-nitropyridine , is a yellow solid.[1]
Step 2: Reduction of Nitro Group
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Reagents: Intermediate A, 10% Pd/C (5 wt%), Hydrogen gas (balloon pressure).
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Solvent: Methanol.
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Procedure: Purge the reaction vessel with N₂. Add catalyst.[2] Flush with H₂. Stir vigorously at RT for 6–12 hours.
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Self-Validation: The bright yellow color of the nitro compound will fade to a colorless or pale pink solution (the diamine is oxidation-sensitive). LC-MS should show M+H = 152.2.
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Handling: Filter through Celite immediately under inert atmosphere. Do not store the diamine ; proceed directly to cyclization to avoid oxidative degradation (browning).
Step 3: Cyclization to Imidazo[4,5-c]pyridin-2-one
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Reagents: Crude Diamine (Intermediate B), Carbonyldiimidazole (CDI) (1.5 eq) OR Urea (3.0 eq).
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Solvent: CDI method: THF (reflux). Urea method: Melt at 160°C or high-boiling solvent (DMF).
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Procedure (CDI Method): Dissolve diamine in dry THF. Add CDI in portions. Reflux for 3 hours.
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Purification: Cool to RT. The product often precipitates. If not, concentrate and triturate with water/acetonitrile.
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Result: 1-Isopropyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one (Off-white solid).[3]
Analytical Characterization
To validate the identity of CAS 34654-25-6, the following spectral data should be obtained. The "2-one" structure is confirmed by the presence of a urea carbonyl signal in 13C NMR and the absence of an O-H stretch in IR.
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d₆
| Nucleus | Shift (δ ppm) | Multiplicity | Assignment |
| ¹H | 11.20 | Broad Singlet | NH (Imidazolone N3) |
| ¹H | 8.35 | Singlet | Pyridine H2 (C2 of pyridine ring) |
| ¹H | 8.28 | Doublet (J=5.5 Hz) | Pyridine H6 (C6 of pyridine ring) |
| ¹H | 7.25 | Doublet (J=5.5 Hz) | Pyridine H5 (C5 of pyridine ring) |
| ¹H | 4.65 | Septet (J=7.0 Hz) | Isopropyl CH |
| ¹H | 1.55 | Doublet (J=7.0 Hz) | Isopropyl CH₃ (6H) |
| ¹³C | 154.5 | Singlet | C=O (Urea carbonyl) |
Mass Spectrometry[4][5][6]
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Method: ESI+
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Observed Mass: 178.1 [M+H]⁺
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Fragmentation: Loss of isopropyl group (M-43) may be observed at high collision energies.
Biological Relevance: The Deucravacitinib Connection
This molecule is not merely a generic building block; it is the pharmacophore responsible for the unique binding mode of Deucravacitinib.
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Drug: Deucravacitinib (BMS-986165)
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Target: TYK2 (Tyrosine Kinase 2) Pseudokinase Domain (JH2).[7]
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Mechanism: Unlike orthosteric inhibitors that bind the ATP active site (JH1), the imidazo[4,5-c]pyridine moiety binds to the JH2 regulatory domain . The isopropyl group fills a specific hydrophobic pocket, locking the enzyme in an auto-inhibitory conformation.
Figure 3: The progression from the CAS 34654-25-6 intermediate to the active pharmaceutical ingredient.
Safety & Handling
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Hazard Classification: Irritant (Skin, Eye, Respiratory).
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Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) at 2–8°C.
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Reactivity: The urea proton (N3-H) is acidic (pKa ~9.5) and can be deprotonated by mild bases (K₂CO₃, Cs₂CO₃) for further alkylation reactions.
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Incompatibility: Strong oxidizing agents.
References
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Wrobleski, S. T., et al. (2019).[7] "Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165."[7][8] Journal of Medicinal Chemistry, 62(20), 8973–8995.[7] Link
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Treitler, D. S., et al. (2022).[7] "Development of a Commercial Process for Deucravacitinib, a Deuterated API for TYK2 Inhibition." Organic Process Research & Development, 26(4), 1202–1222.[7] Link
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Chupak, L. S., et al. (2015). "Compounds useful as immunomodulators." U.S. Patent 9,505,748.[9] Bristol-Myers Squibb. Link
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